molecular formula C22H18ClN3O2 B3455343 2-(4-Chlorophenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione

2-(4-Chlorophenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione

Cat. No.: B3455343
M. Wt: 391.8 g/mol
InChI Key: CVKDQAJNHXGKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a chlorophenyl group, a piperazine ring, and an isoquinoline-1,3-dione core. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoquinoline-1,3-dione core, which can be achieved through a radical cascade reaction involving acryloyl benzamides and various radical precursors such as carbon, sulfur, phosphorus, nitrogen, silicon, and bromine . The chlorophenyl group is introduced via electrophilic aromatic substitution, and the piperazine ring is incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and efficient purification techniques. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the isoquinoline-1,3-dione core to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the chlorophenyl and piperazine groups, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, quinones, and dihydroisoquinolines, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s isoquinoline-1,3-dione core is known to act as an electron-withdrawing group, which can influence the electronic properties of the molecule and its interactions with biological targets. The piperazine ring may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione is unique due to the presence of the piperazine ring, which distinguishes it from other isoquinoline derivatives. This structural feature may confer distinct pharmacological properties and enhance its potential as a therapeutic agent. Additionally, the combination of the chlorophenyl group and the isoquinoline-1,3-dione core provides a versatile scaffold for further chemical modifications and functionalization.

Properties

IUPAC Name

2-(4-chlorophenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2/c23-14-4-6-15(7-5-14)26-21(27)17-3-1-2-16-19(25-12-10-24-11-13-25)9-8-18(20(16)17)22(26)28/h1-9,24H,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKDQAJNHXGKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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